

# A Comparative Guide to Readthrough Agents: SRI-37240 and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The correction of nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA) and lead to truncated, non-functional proteins, is a significant therapeutic challenge for a variety of genetic diseases. Readthrough agents are small molecules that enable the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein. This guide provides a detailed comparison of two such agents: **SRI-37240**, a novel small molecule, and gentamicin, a well-established aminoglycoside antibiotic.

At a Glance: Key Differences



| Feature             | SRI-37240                                                               | Gentamicin                                                                                                        |
|---------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Depletion of the eukaryotic release factor 1 (eRF1).                    | Binds to the A-site of the ribosomal RNA (rRNA), inducing misreading of the PTC.                                  |
| Specificity         | Does not appear to promote readthrough of normal termination codons.[1] | Can induce readthrough of normal stop codons.                                                                     |
| Synergy             | Acts synergistically with aminoglycosides like G418.[2]                 | Can be potentiated by other compounds, but synergy with eRF1-depleting agents is a key distinction for SRI-37240. |
| Toxicity Profile    | Potential for off-target effects on ion channels.                       | Known risks of nephrotoxicity (kidney damage) and ototoxicity (hearing loss) with long-term use.                  |
| Developmental Stage | Preclinical.                                                            | Clinically used as an antibiotic;<br>repurposed for readthrough<br>therapy in clinical trials.                    |

## **Mechanism of Action: A Tale of Two Strategies**

The fundamental difference between **SRI-37240** and gentamicin lies in their approach to overcoming the premature stop signal.

**SRI-37240**: Targeting the Termination Machinery

**SRI-37240** and its more potent derivative, SRI-41315, employ a novel mechanism that involves the depletion of the eukaryotic release factor 1 (eRF1).[2] eRF1 is a critical protein that recognizes stop codons in the ribosome and initiates the termination of protein synthesis. By reducing the cellular levels of eRF1, **SRI-37240** creates a larger window of opportunity for a near-cognate transfer RNA (tRNA) to bind to the PTC, effectively outcompeting the termination complex and allowing the ribosome to "read through" the stop signal and continue translation.

[2]





Click to download full resolution via product page

Fig. 1: Mechanism of SRI-37240 action.

Gentamicin: Inducing a Ribosomal "Stutter"

Gentamicin, as an aminoglycoside, directly interacts with the ribosomal RNA. It binds to the Asite of the ribosome, the very location where the codon-anticodon pairing occurs. This binding induces a conformational change in the ribosome, which reduces the fidelity of the decoding process. As a result, the ribosome is more likely to misread the PTC and accept a near-cognate tRNA, leading to the insertion of an amino acid and the continuation of translation.





Click to download full resolution via product page

Fig. 2: Mechanism of Gentamicin action.

## **Quantitative Comparison of Readthrough Efficiency**

Direct comparative studies of **SRI-37240** and gentamicin are limited. However, data from various studies can provide an insight into their relative efficacies. It is important to note that readthrough efficiency is highly dependent on the specific nonsense mutation, the surrounding nucleotide context, and the experimental system used.

#### SRI-37240 and its Analogs

Data for **SRI-37240** is often presented in the context of its synergistic effects with the aminoglycoside G418.

| Compound            | Concentrati<br>on    | Cell Line                                 | Reporter/Ta<br>rget     | Readthroug<br>h/Function<br>Restoration   | Citation |
|---------------------|----------------------|-------------------------------------------|-------------------------|-------------------------------------------|----------|
| SRI-37240           | 10 μΜ                | FRT cells                                 | CFTR-G542X              | 1.4% of wild-<br>type CFTR<br>conductance | [4]      |
| G418                | 100 μg/mL            | FRT cells                                 | CFTR-G542X              | 1% of wild-<br>type CFTR<br>conductance   | [4]      |
| SRI-37240 +<br>G418 | 10 μM + 100<br>μg/mL | FRT cells                                 | CFTR-G542X              | 10.5% of wild-type CFTR conductance       | [4]      |
| SRI-41315 +<br>G418 | Not specified        | Human<br>bronchial<br>epithelial<br>cells | Endogenous<br>CFTR PTCs | Significant increase in CFTR function     | [2]      |

#### Gentamicin



Gentamicin's readthrough efficiency has been quantified for several cystic fibrosis-causing mutations.

| Mutation             | Basal<br>Readthrough<br>(%) | Gentamicin-<br>Induced<br>Readthrough<br>(%) | Fold Increase | Citation |
|----------------------|-----------------------------|----------------------------------------------|---------------|----------|
| Y122X                | >0.15                       | ~0.75                                        | ~5            | [5]      |
| G542X                | <0.03                       | ~0.45                                        | ~15           | [5]      |
| R1162X               | <0.03                       | ~0.3                                         | ~10           | [5]      |
| W1282X               | ~0.03                       | ~0.1                                         | ~3            | [5]      |
| Various CFTR<br>PTCs | 0.03 - 0.52                 | 0.14 - 2.70                                  | Variable      | [6]      |

## **Experimental Protocols**

The following are generalized protocols for key experiments used to evaluate readthrough agents.

1. Dual-Luciferase Reporter Assay for Readthrough Quantification

This is a common in vitro method to quantify the efficiency of readthrough.





Click to download full resolution via product page

Fig. 3: Dual-luciferase assay workflow.

• Principle: A reporter plasmid is constructed containing two luciferase genes (e.g., Renilla and Firefly) in tandem, separated by a premature termination codon.[7] Renilla luciferase



expression serves as an internal control for transfection efficiency and overall translation, while Firefly luciferase is only produced if readthrough of the PTC occurs.[7]

#### Methodology:

- Cell Culture and Transfection: Mammalian cells (e.g., HEK293T, HeLa) are cultured and transfected with the dual-luciferase reporter plasmid.
- Treatment: Cells are treated with varying concentrations of the readthrough compound (SRI-37240 or gentamicin) or a vehicle control.
- Cell Lysis: After a specific incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
- Luminometry: The activities of both Renilla and Firefly luciferases are measured sequentially using a luminometer and specific substrates for each enzyme.
- Data Analysis: The readthrough efficiency is calculated as the ratio of Firefly to Renilla luciferase activity, normalized to a control construct without a PTC.

#### 2. CFTR Function Assays

These assays are crucial for determining if the full-length protein produced via readthrough is functional.

- Ussing Chamber Assay:
  - Principle: This technique measures ion transport across an epithelial cell monolayer.
  - Methodology:
    - Primary bronchial epithelial cells from cystic fibrosis patients are cultured on permeable supports to form a polarized monolayer.
    - The monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
    - The short-circuit current, a measure of net ion transport, is recorded.



- CFTR function is assessed by stimulating the cells with a CFTR agonist (e.g., forskolin) and measuring the change in current. An increase in current indicates functional CFTR channels.
- Nasal Potential Difference (NPD) Measurement:
  - Principle: This in vivo assay measures the voltage across the nasal epithelium, which is dependent on ion transport.
  - Methodology:
    - A recording electrode is placed on the surface of the nasal mucosa of a patient.
    - The potential difference between the nasal epithelium and the subcutaneous tissue is measured.
    - The nasal epithelium is perfused with solutions that modulate ion channel activity, including a chloride-free solution and a CFTR agonist, to specifically assess CFTRdependent chloride secretion.[5][8]

## Conclusion

**SRI-37240** and gentamicin represent two distinct and promising strategies for the treatment of genetic diseases caused by nonsense mutations. **SRI-37240**'s novel mechanism of depleting eRF1 offers a potential advantage in terms of specificity for premature versus normal termination codons. Its synergistic activity with aminoglycosides also opens up possibilities for combination therapies that could enhance efficacy and reduce the required doses of potentially toxic drugs like gentamicin.

Gentamicin, while having known toxicity concerns, has the advantage of being a clinically approved drug that has shown proof-of-concept for readthrough therapy in patients. The choice of which agent, or combination of agents, will be most effective will likely depend on the specific mutation, the genetic background of the patient, and the desired therapeutic window. Further preclinical and clinical research is necessary to fully elucidate the therapeutic potential of **SRI-37240** and to optimize the use of gentamicin in readthrough therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro prediction of stop-codon suppression by intravenous gentamicin in patients with cystic fibrosis: a pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gentamicin-induced correction of CFTR function in patients with cystic fibrosis and CFTR stop mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Readthrough Agents: SRI-37240 and Gentamicin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569459#comparing-sri-37240-with-gentamicin-for-readthrough]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com